LDT3 HCl

urology BPH receptor pharmacology

LDT3 HCl (CAS 693227-88-2) is a synthetic N-phenylpiperazine derivative that functions as a multi-target antagonist of α1A-adrenoceptors, α1D-adrenoceptors, and 5-HT1A serotonin receptors. It is primarily supplied as a dihydrochloride salt for research use in urological and prostate cell biology studies, particularly those investigating benign prostatic hyperplasia (BPH) pathophysiology.

Molecular Formula C20H28Cl2N2O2
Molecular Weight 399.35
CAS No. 693227-88-2
Cat. No. B608508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDT3 HCl
CAS693227-88-2
SynonymsLDT3 Dihydrochloride;  LDT-3 Dihydrochloride;  LDT 3 Dihydrochloride;  LDT3 HCl;  LDT-3 HCl;  LDT 3 HCl; 
Molecular FormulaC20H28Cl2N2O2
Molecular Weight399.35
Structural Identifiers
SMILESCOC1=CC(CCN2CCN(C3=CC=CC=C3OC)CC2)=CC=C1.[H]Cl.[H]Cl
InChIInChI=1S/C20H26N2O2.2ClH/c1-23-18-7-5-6-17(16-18)10-11-21-12-14-22(15-13-21)19-8-3-4-9-20(19)24-2;;/h3-9,16H,10-15H2,1-2H3;2*1H
InChIKeyVTNPMVIKSBRATI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LDT3 HCl (CAS 693227-88-2): Multi-Target Antagonist for BPH and Urological Research


LDT3 HCl (CAS 693227-88-2) is a synthetic N-phenylpiperazine derivative that functions as a multi-target antagonist of α1A-adrenoceptors, α1D-adrenoceptors, and 5-HT1A serotonin receptors [1]. It is primarily supplied as a dihydrochloride salt for research use in urological and prostate cell biology studies, particularly those investigating benign prostatic hyperplasia (BPH) pathophysiology . Its chemical structure (C20H28Cl2N2O2, MW 399.35) and simultaneous blockade of three therapeutically relevant receptor systems differentiate it from conventional α1-selective antagonists.

LDT3 HCl (CAS 693227-88-2): Why α1-Selective or Single-Target Analogs Cannot Replicate Its Pharmacological Profile


Standard α1-adrenoceptor antagonists such as tamsulosin exhibit selectivity for the α1A subtype but lack potent antagonism at α1D-adrenoceptors and 5-HT1A receptors, both of which are implicated in BPH-associated cell proliferation [1]. LDT3 HCl is a member of a distinct N-phenylpiperazine chemical series specifically engineered to simultaneously engage these three targets [2]. Its multi-target engagement produces a dual functional outcome—both muscle relaxation and direct inhibition of hyperplastic cell growth—that cannot be replicated by simply combining existing single-target agents at arbitrary concentrations [1].

LDT3 HCl (CAS 693227-88-2): Quantified Differentiation Versus Comparators in Key Performance Dimensions


Multi-Target Receptor Binding Profile Versus α1A-Selective Antagonists

LDT3 HCl exhibits nanomolar affinity for three distinct receptor targets implicated in BPH pathophysiology: α1A-adrenoceptors, α1D-adrenoceptors, and 5-HT1A serotonin receptors, as determined by competition binding assays [1]. In contrast, clinically used α1A-selective antagonists such as tamsulosin demonstrate minimal affinity for 5-HT1A receptors and substantially lower affinity for α1D-adrenoceptors relative to α1A [2]. The multi-target profile of LDT3 is a direct consequence of its N-phenylpiperazine scaffold design, which enables simultaneous engagement of all three receptors at comparable nanomolar concentrations [3].

urology BPH receptor pharmacology

In Vivo Functional Uroselectivity: Intraurethral Pressure Reduction Without Hypotension

In anesthetized rat models, LDT3 HCl demonstrated functional uroselectivity by fully blocking phenylephrine-induced increases in intraurethral pressure (IUP) with an ED50 of 0.15 μg/kg (i.v.) while producing no significant effect on basal mean arterial blood pressure at the doses tested [1]. This profile was comparable to that of the more potent analog LDT5 (ED50 0.09 μg/kg), but LDT3 achieved full IUP blockade without the associated cardiovascular depression that can accompany non-selective α1-antagonists [1]. By comparison, classical α1-antagonists such as prazosin reduce IUP but also produce dose-dependent hypotension due to α1B-adrenoceptor blockade in vascular smooth muscle [2].

in vivo pharmacology BPH uroselectivity

Antiproliferative Activity in Primary Human BPH Cells

LDT3 HCl fully inhibited both phenylephrine-induced and 5-HT-induced proliferation of primary human hyperplastic prostate (BPH) cells in vitro [1]. This dual antiproliferative effect is not observed with α1A-selective antagonists, which lack significant 5-HT1A antagonist activity [2]. The complete inhibition of proliferation triggered by both adrenergic and serotonergic agonists demonstrates that LDT3 HCl engages both receptor-mediated pathways that contribute to stromal cell expansion in BPH [1].

cell proliferation BPH human primary cells

Potency Differentiation Within the LDT Chemical Series

Among the three N-phenylpiperazine derivatives characterized in the primary study, LDT3 occupies an intermediate potency position between LDT5 (most potent) and LDT8 (least characterized) [1]. In rat prostate contraction assays, LDT3 exhibited a KB value of approximately 2.62 nM for α1A-adrenoceptors, which is comparable to tamsulosin (KB ~1-3 nM) but substantially more potent than the earlier derivative LDT66 (KB ~10 nM) [2]. This potency level places LDT3 as a valuable research tool with sufficient affinity for robust target engagement while offering a distinct SAR profile from the more optimized LDT5 [1].

structure-activity relationship BPH N-phenylpiperazine

LDT3 HCl (CAS 693227-88-2): Primary Research Application Scenarios Based on Quantitative Evidence


BPH Pathophysiology Research Requiring Multi-Target Receptor Engagement

LDT3 HCl is suitable for in vitro and in vivo studies investigating the combined contributions of α1A-, α1D-adrenoceptors, and 5-HT1A receptors to BPH-associated smooth muscle contraction and stromal cell proliferation. Its nanomolar affinity for all three targets [1] enables researchers to probe multi-receptor pharmacology without the confounding variables introduced by combining multiple single-target agents.

Functional Uroselectivity Studies in Rodent Models

Investigators studying the separation between desired urological effects and undesired cardiovascular effects can utilize LDT3 HCl as a tool compound that demonstrates functional uroselectivity in vivo (ED50 0.15 μg/kg for IUP inhibition without blood pressure alteration) [1]. This profile is useful for benchmarking novel uroselective agents or for studying the receptor mechanisms underlying functional selectivity.

Structure-Activity Relationship Studies of N-Phenylpiperazine Derivatives

LDT3 HCl serves as a reference compound within the LDT chemical series for SAR studies exploring how modifications to the N-phenylpiperazine scaffold affect receptor binding profiles, potency, and functional selectivity [2]. Its intermediate potency between LDT5 and earlier derivatives provides a valuable comparator for medicinal chemistry optimization programs [1].

Comparative Antiproliferative Assays in Primary Human Prostate Cells

Researchers evaluating the antiproliferative effects of novel BPH therapeutics can use LDT3 HCl as a positive control for dual pathway inhibition (both α1-adrenergic and serotonergic) in primary human BPH cell cultures [1]. Its ability to fully inhibit both phenylephrine- and 5-HT-induced proliferation provides a benchmark against which to compare single-target or alternative multi-target agents.

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